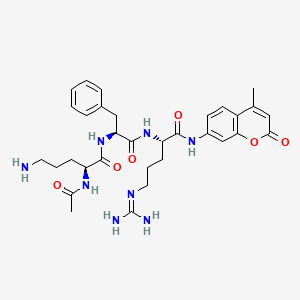

Ac-Orn-Phe-Arg-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C32H42N8O6 |

|---|---|

Molecular Weight |

634.7 g/mol |

IUPAC Name |

(2S)-2-acetamido-5-amino-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |

InChI |

InChI=1S/C32H42N8O6/c1-19-16-28(42)46-27-18-22(12-13-23(19)27)38-29(43)25(11-7-15-36-32(34)35)39-31(45)26(17-21-8-4-3-5-9-21)40-30(44)24(10-6-14-33)37-20(2)41/h3-5,8-9,12-13,16,18,24-26H,6-7,10-11,14-15,17,33H2,1-2H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,34,35,36)/t24-,25-,26-/m0/s1 |

InChI Key |

SEBFLTJLLRAJET-GSDHBNRESA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ac-Orn-Phe-Arg-AMC: A Fluorogenic Substrate for Tryptase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Orn-Phe-Arg-AMC is a synthetic peptide derivative that serves as a highly specific fluorogenic substrate for tryptase, a serine protease predominantly found in the secretory granules of mast cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in the sensitive detection of tryptase activity. Detailed experimental protocols, data presentation, and visual representations of associated signaling pathways and workflows are included to facilitate its use in research and drug development.

Introduction

Tryptase is a tetrameric serine protease and a major protein component of mast cell secretory granules. Upon mast cell activation, tryptase is released into the extracellular environment and plays a role in various physiological and pathological processes, including allergic inflammation, asthma, and anaphylaxis. The measurement of tryptase activity is therefore a critical tool for studying mast cell biology and the pathogenesis of allergic diseases. This compound has been developed as a sensitive and specific tool for the quantification of tryptase activity in a variety of experimental settings.

Chemical and Physical Properties

This compound is a peptide consisting of Ornithine (Orn), Phenylalanine (Phe), and Arginine (Arg) residues, with an N-terminal acetyl group (Ac) and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. The cleavage of the amide bond between Arginine and AMC by tryptase results in the release of the highly fluorescent AMC molecule.

| Property | Value |

| Full Name | Acetyl-Ornithyl-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin |

| Molecular Formula | C₃₂H₄₃N₉O₆ |

| Molecular Weight | 665.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

The fundamental principle behind the use of this compound lies in the enzymatic cleavage of a specific peptide sequence by tryptase, leading to the liberation of a fluorescent reporter molecule.

The peptide sequence Orn-Phe-Arg is specifically recognized by the active site of tryptase, particularly the β-isoforms. Upon binding, tryptase catalyzes the hydrolysis of the peptide bond between the C-terminal arginine and the AMC group. The free AMC molecule exhibits strong fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the amount of tryptase activity in the sample.

Quantitative Data

Spectral Properties

The fluorometric detection of tryptase activity using this compound relies on the distinct spectral properties of the liberated AMC molecule.

| Parameter | Wavelength (nm) |

| Fluorescence Excitation Maximum | 360 - 380 |

| Fluorescence Emission Maximum | 440 - 460 |

Enzyme Kinetics

The determination of Michaelis-Menten constants (Km and Vmax) for the interaction of tryptase with this compound is essential for comparative studies of enzyme activity and inhibitor screening. It is important to note that the kinetic parameters of tryptase can exhibit variability due to the existence of different isoforms and the influence of glycosylation. However, typical assays are designed to ensure the substrate concentration is well above the Km to achieve zero-order kinetics, where the reaction rate is proportional to the enzyme concentration.

Experimental Protocols

General Tryptase Activity Assay

This protocol provides a general method for measuring tryptase activity in a 96-well plate format using a fluorescence plate reader.

Materials:

-

This compound substrate

-

Recombinant human β-tryptase or sample containing tryptase

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20

-

DMSO

-

Black 96-well microplate

-

Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).

-

Enzyme/Sample Preparation: Dilute the tryptase-containing sample to the desired concentration in Assay Buffer.

-

Assay Reaction:

-

Add 50 µL of the diluted tryptase sample to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

Include a substrate blank control (50 µL of Assay Buffer + 50 µL of substrate working solution) and an enzyme blank control (50 µL of diluted tryptase sample + 50 µL of Assay Buffer).

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) in kinetic mode.

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from the values obtained for the reaction wells.

-

Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

-

The tryptase activity can be quantified by comparing the reaction rate to a standard curve generated with known concentrations of free AMC.

-

Tryptase Signaling Pathway

The biological effects of tryptase are often mediated through the activation of Protease-Activated Receptors (PARs), particularly PAR-2. The cleavage of the N-terminal domain of PAR-2 by tryptase unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades.

Applications

-

Quantification of Tryptase Activity: Sensitive measurement of tryptase levels in biological samples such as cell lysates, culture supernatants, and purified enzyme preparations.

-

Mast Cell Activation Studies: As a marker for mast cell degranulation in response to various stimuli.

-

High-Throughput Screening (HTS) for Tryptase Inhibitors: A reliable tool for screening compound libraries to identify potential therapeutic agents targeting tryptase.

-

Basic Research: Elucidating the role of tryptase in various physiological and pathological processes.

Conclusion

This compound is a valuable and widely used tool for the sensitive and specific measurement of tryptase activity. Its well-defined mechanism of action, coupled with the high fluorescence quantum yield of the liberated AMC, provides a robust platform for a variety of research and drug discovery applications. This guide provides the essential technical information and protocols to effectively utilize this fluorogenic substrate in the laboratory.

An In-depth Technical Guide to the Mechanism of Action of Ac-Orn-Phe-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Orn-Phe-Arg-AMC is a synthetic fluorogenic substrate widely utilized for the sensitive detection of tryptase activity. Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a crucial biomarker for mast cell activation and is implicated in various physiological and pathological processes, including allergic inflammation and fibrosis. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its enzymatic cleavage, and the subsequent generation of a fluorescent signal. Furthermore, this guide outlines a detailed experimental protocol for its use in quantifying tryptase activity and discusses the broader context of tryptase-mediated signaling pathways.

Core Mechanism of Action

The fundamental mechanism of action of this compound lies in its specific recognition and cleavage by tryptase. The peptide sequence, Ornithine-Phenylalanine-Arginine, is designed to be a target for the proteolytic activity of tryptase. The C-terminus of this tripeptide is covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).

In its intact state, the this compound molecule exhibits minimal fluorescence due to the quenching effect of the peptide moiety on the AMC fluorophore. Upon the introduction of tryptase, the enzyme catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the AMC molecule. This cleavage event liberates the free AMC, which, when excited by light at a wavelength of approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm[1]. The rate of this fluorescence increase is directly proportional to the enzymatic activity of tryptase in the sample. This compound is a potent fluorescent substrate for both cd-Tryptase and β1-Tryptase[2].

Caption: Enzymatic cleavage of this compound by tryptase.

Quantitative Data

For comparative purposes, the following table summarizes the key optical properties of the liberated fluorophore, AMC.

| Parameter | Value | Reference |

| Excitation Wavelength | 360-380 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

Substrate Specificity

Tryptase-Mediated Signaling Pathway

The use of this compound to measure tryptase activity provides insights into critical biological pathways. Tryptase released from activated mast cells can cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on various cell types, including endothelial cells, epithelial cells, neurons, and fibroblasts.

Activation of PAR2 by tryptase initiates a cascade of intracellular signaling events. This can include the activation of mitogen-activated protein kinase (MAPK) pathways and the phosphoinositide 3-kinase (PI3K)/AKT pathway. These signaling cascades can lead to a variety of cellular responses, such as the production and release of pro-inflammatory cytokines (e.g., IL-6, IL-8), increased vascular permeability, smooth muscle contraction, and fibroblast proliferation.

Caption: Tryptase activation of PAR2 and downstream signaling.

Experimental Protocols

In Vitro Tryptase Activity Assay

This protocol provides a general framework for measuring tryptase activity using this compound. Researchers should optimize concentrations and incubation times based on their specific enzyme source and experimental conditions.

Materials:

-

Recombinant human tryptase or biological sample containing tryptase

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Protect the substrate solution from light.

-

Enzyme/Sample Preparation: Prepare serial dilutions of the tryptase standard or the biological sample in Assay Buffer.

-

Assay Setup:

-

Add 50 µL of Assay Buffer (for blank) or 50 µL of the diluted enzyme/sample to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the 2X substrate solution to each well.

-

-

Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all other readings.

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Plot the reaction rates against the corresponding tryptase concentrations to generate a standard curve.

-

The tryptase activity in the unknown samples can be determined by interpolating their reaction rates from the standard curve.

-

References

The Core Principles of AMC-Based Protease Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of 7-amino-4-methylcoumarin (AMC)-based protease assays. These assays are a cornerstone in biochemical and pharmaceutical research for quantifying protease activity, characterizing enzyme kinetics, and screening for inhibitors.

The Fundamental Principle: Fluorogenic Cleavage

AMC-based protease assays rely on a straightforward yet elegant principle: the quenching of fluorescence and its subsequent release upon enzymatic activity. The core component is a synthetic peptide substrate that mimics the natural cleavage site of a specific protease. This peptide is covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).

When the peptide is intact, the AMC fluorophore is in a quenched state, exhibiting minimal fluorescence. This is because the amide bond between the peptide and the AMC molecule alters its electronic properties. Upon the introduction of the target protease, the enzyme recognizes and cleaves the specific peptide sequence. This cleavage event liberates the free AMC molecule. The free AMC, when excited by light at a specific wavelength (typically around 345-380 nm), emits a strong fluorescent signal at a higher wavelength (around 440-460 nm)[1][2][3][4]. The intensity of this fluorescence is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the protease[2].

This relationship allows for the continuous and real-time monitoring of protease activity, making it a powerful tool for various research applications.

Quantitative Data Summary

A key application of AMC-based assays is the determination of enzyme kinetic parameters and the potency of inhibitors. The following tables summarize representative quantitative data for various proteases and inhibitors obtained using AMC-based substrates.

Table 1: Michaelis-Menten Constants for Various Proteases with AMC Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Caspase-3 | Ac-DEVD-AMC | 10 | - | - | [1][5] |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | High | [2] |

| Cathepsin B | Z-Phe-Arg-AMC | - | - | Moderate | [2] |

| Cathepsin B | Z-Arg-Arg-AMC | - | - | Low | [2] |

| TMPRSS2 | Boc-Gln-Ala-Arg-AMC | - | - | - | [6] |

| 20S Proteasome | Suc-LLVY-AMC | - | - | - | [7][8] |

Note: "-" indicates data not specified in the provided search results.

Table 2: IC50 Values of Protease Inhibitors Determined by AMC-Based Assays

| Protease | Inhibitor | IC50 | Reference(s) |

| TMPRSS2 | Nafamostat | 0.27 nM | [6] |

| TMPRSS2 | Camostat | 6.2 nM | [6] |

| TMPRSS2 | Gabexate | 130 nM | [6] |

| HIV Protease | Lopinavir (serum-free) | 0.69 ng/mL | [9][10] |

| HIV Protease | Ritonavir (serum-free) | 4.0 ng/mL | [9][10] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for performing AMC-based assays for two common protease families: caspases and proteasomes.

Caspase-3 Activity Assay Protocol

This protocol is designed for measuring caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

-

Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

Ac-DEVD-AMC substrate (stock solution in DMSO)

-

Free AMC standard (for calibration curve)

-

96-well black microplate, opaque

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Induce apoptosis by treating cells with the chosen agent for the desired time. Include a non-treated control group.

-

-

Cell Lysate Preparation:

-

Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.

-

Adherent cells: Remove culture medium, wash cells with ice-cold PBS, and add Cell Lysis Buffer directly to the plate.

-

Incubate on ice for 10-30 minutes.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

-

Assay Setup:

-

Prepare a master mix of Protease Assay Buffer and Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.

-

In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

Include wells with lysis buffer only as a negative control.

-

Add the master mix to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for kinetic assays) or at a fixed endpoint (e.g., after 1-2 hours) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For endpoint assays, subtract the background fluorescence (from the negative control) from the sample readings.

-

To quantify the amount of released AMC, generate a standard curve using known concentrations of free AMC.

-

20S Proteasome Chymotrypsin-Like Activity Assay Protocol

This protocol is for measuring the chymotrypsin-like activity of the 20S proteasome using the fluorogenic substrate Suc-LLVY-AMC.

Materials:

-

Purified 20S proteasome or cell lysate containing proteasomes

-

Proteasome Assay Buffer (e.g., 25 mM HEPES pH 7.5, 0.5 mM EDTA)

-

Suc-LLVY-AMC substrate (stock solution in DMSO)

-

SDS (for proteasome activation, if using purified 20S)

-

Proteasome inhibitor (e.g., MG-132, for specificity control)

-

Free AMC standard

-

96-well black microplate, opaque

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Proteasome Assay Buffer.

-

Prepare the Suc-LLVY-AMC substrate stock solution in DMSO.

-

Prepare a working solution of the substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the purified proteasome or cell lysate to each well.

-

For purified 20S proteasome, add SDS to a final concentration of 0.01-0.03% to activate the enzyme.

-

To determine proteasome-specific activity, include control wells pre-incubated with a proteasome inhibitor (e.g., 10-20 µM MG-132) for 10-15 minutes before adding the substrate.

-

Add the Suc-LLVY-AMC working solution to each well to initiate the reaction.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity kinetically or at an endpoint using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of AMC release from the kinetic data.

-

Subtract the fluorescence values of the inhibitor-treated wells from the corresponding untreated wells to determine the proteasome-specific activity.

-

Quantify the amount of released AMC using a standard curve prepared with free AMC.

-

Signaling Pathway Visualization: Caspase-3 Activation in Apoptosis

AMC-based assays are instrumental in studying the roles of proteases in complex signaling pathways. A prime example is the central role of caspase-3 in apoptosis (programmed cell death). The diagram below illustrates the activation cascade leading to caspase-3 activity, which can be quantified using the Ac-DEVD-AMC substrate.

Conclusion

AMC-based protease assays are a versatile and sensitive method for studying enzyme activity. Their continuous and quantitative nature makes them indispensable for basic research, drug discovery, and diagnostics. By understanding the core principles and adhering to robust experimental protocols, researchers can leverage these assays to gain valuable insights into the roles of proteases in health and disease.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. escholarship.org [escholarship.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. biorxiv.org [biorxiv.org]

- 7. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]

- 8. ubpbio.com [ubpbio.com]

- 9. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-Orn-Phe-Arg-AMC for Tryptase Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a crucial biomarker for mast cell activation. Its release is implicated in various physiological and pathological processes, including allergic inflammation, anaphylaxis, and mastocytosis. Accurate and sensitive detection of tryptase activity is therefore paramount in both basic research and clinical drug development. This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Ornithyl-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC) for the specific and quantitative measurement of tryptase activity.

Principle of Detection

This compound is a synthetic peptide substrate specifically designed to be recognized and cleaved by tryptase. The peptide sequence, Orn-Phe-Arg, is a preferred recognition motif for certain tryptase isoforms. Upon enzymatic cleavage of the amide bond between Arginine (Arg) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Quantitative Data Summary

| Substrate | Tryptase Isoform | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | γ-tryptase | 15 | 1.8 | 1.2 x 105 |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer, pH, temperature) and the source of the enzyme.

Experimental Protocols

Tryptase Activity Assay

This protocol provides a general framework for measuring tryptase activity using this compound. Optimization may be required for specific applications.

Materials:

-

Recombinant or purified tryptase

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20 (or other suitable buffer)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the Tryptase Solution: Dilute the tryptase enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 nM.

-

Prepare the Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 2-5 times the Km value.

-

Assay Setup:

-

Add 50 µL of the diluted tryptase solution to each well of the 96-well plate.

-

Include a "no enzyme" control with 50 µL of Assay Buffer instead of the tryptase solution.

-

Include a "no substrate" control with the tryptase solution but without the substrate.

-

-

Initiate the Reaction: Add 50 µL of the diluted this compound solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes. The reaction should be monitored in the linear range.

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" and "no substrate" controls) from the fluorescence readings of the experimental wells.

-

Calculate the rate of the reaction (V) from the slope of the linear portion of the fluorescence versus time curve.

-

Convert the rate from fluorescence units per minute to moles of AMC released per minute using a standard curve of free AMC.

-

Tryptase Inhibition Assay

This protocol can be adapted to screen for and characterize tryptase inhibitors.

Materials:

-

Same as for the Tryptase Activity Assay

-

Tryptase inhibitor of interest

Procedure:

-

Prepare the Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in Assay Buffer.

-

Pre-incubation:

-

In the wells of a 96-well plate, add 40 µL of the diluted tryptase solution.

-

Add 10 µL of each inhibitor dilution to the respective wells.

-

Include a "no inhibitor" control with 10 µL of Assay Buffer.

-

Incubate the plate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction: Add 50 µL of the diluted this compound solution to each well.

-

Fluorescence Measurement and Data Analysis: Proceed as described in the Tryptase Activity Assay protocol (steps 5-7).

-

Calculate Inhibition: Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of this compound by Tryptase

Caption: Tryptase binds to this compound and catalyzes its cleavage, releasing fluorescent AMC.

Experimental Workflow for Tryptase Inhibition Assay

Caption: Workflow for determining the inhibitory potential of compounds against tryptase activity.

Mast Cell Degranulation Signaling Pathway

Caption: Allergen cross-linking of IgE on mast cells triggers a signaling cascade leading to degranulation.

Tryptase-Mediated PAR-2 Activation Signaling Pathway

Caption: Tryptase activates PAR-2, initiating intracellular signaling cascades that mediate inflammatory responses.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase modification.

General Steps:

-

Resin Preparation: An appropriate resin (e.g., Wang resin) is functionalized with a linker to which the C-terminal amino acid, Arginine (with a protected side chain), is attached.

-

Peptide Chain Elongation: The peptide chain is built sequentially from the C-terminus to the N-terminus by repeated cycles of deprotection of the N-terminal protecting group (e.g., Fmoc) and coupling of the next protected amino acid (Phenylalanine, then Ornithine).

-

N-terminal Acetylation: After the final amino acid is coupled and its N-terminal protecting group is removed, the N-terminus is acetylated using acetic anhydride.

-

Cleavage from Resin: The acetylated peptide is cleaved from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification of the Peptide: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Coupling to AMC: The purified Ac-Orn-Phe-Arg peptide is coupled to 7-amino-4-methylcoumarin (AMC) in solution using a suitable coupling agent (e.g., HATU, HBTU).

-

Final Purification: The final product, this compound, is purified by RP-HPLC to ensure high purity.

Conclusion

This compound is a valuable tool for the sensitive and specific detection of tryptase activity. Its use in well-defined assay protocols allows for the accurate quantification of enzyme kinetics and the screening and characterization of potential tryptase inhibitors. Understanding the underlying biochemical principles and the relevant signaling pathways in which tryptase is involved is crucial for the effective application of this substrate in research and drug development.

Ac-Orn-Phe-Arg-AMC: A Technical Guide to Solubility and Stability for Researchers

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of research compounds is paramount for experimental success. This in-depth technical guide provides a comprehensive overview of the solubility and stability of the fluorogenic tryptase substrate, Ac-Orn-Phe-Arg-AMC (Acetyl-L-ornithyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin).

This document details the known solubility parameters, stability profile, and recommended handling procedures for this compound. It includes structured data tables, detailed experimental protocols for in-house verification, and diagrams illustrating its use in a key signaling pathway and a typical experimental workflow.

Core Properties of this compound

This compound is a synthetic peptide substrate used to measure the enzymatic activity of tryptase, a serine protease released from mast cells. Upon cleavage of the peptide by tryptase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, providing a quantifiable signal.

| Property | Value | Source |

| Molecular Weight | ~634.7 g/mol | [1] |

| Purity | ≥95% (HPLC) | |

| Salt Form | TFA (Trifluoroacetate) | [1] |

| Appearance | Lyophilized powder | |

| Excitation Wavelength | 360-380 nm | [1][2] |

| Emission Wavelength | 440-460 nm | [1][2] |

Solubility Profile

The solubility of this compound is a critical factor in the preparation of stock solutions for enzymatic assays. Due to the presence of basic residues (Ornithine and Arginine), its solubility is pH-dependent.

| Solvent | Concentration | Observations |

| DMSO (Dimethyl Sulfoxide) | 40 mg/mL | A stock solution can be prepared by dissolving 2 mg of the peptide in 50 µL of DMSO.[3] |

| Water | Not readily available | As a basic peptide, solubility in neutral water may be limited. Acidification may improve solubility. |

| Dilute Acetic Acid | Not readily available | Recommended as a solvent for basic peptides to improve solubility. |

| Assay Buffers (e.g., Tris, PBS) | Not readily available | Solubility should be tested in the specific buffer to be used for the experiment. |

Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of this compound.

Lyophilized Powder

| Condition | Duration | Recommendations |

| -20°C or colder | Long-term | Store in a desiccated environment, protected from light. |

| Room Temperature | Days to weeks | Stable for short-term shipping. |

Stock Solutions

The stability of stock solutions is crucial for reproducible experimental results. While specific stability data for this compound is limited, data from similar peptide-AMC substrates provides valuable guidance.

| Storage Temperature | Duration | Recommendations |

| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |

Note: It is strongly recommended to perform in-house stability tests for solutions stored under your specific laboratory conditions.

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of this compound in your laboratory.

Protocol 1: Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in a chosen solvent.

Caption: Workflow for determining peptide solubility.

Methodology:

-

Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a small amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., DMSO, water, buffer) to achieve a target concentration. For a 40 mg/mL stock in DMSO, add 25 µL to 1 mg of peptide.

-

Dissolution: Vortex the tube for 30 seconds. If the peptide does not fully dissolve, sonicate the sample for 5-10 minutes in a water bath.

-

Observation: Visually inspect the solution for any undissolved particles. A fully solubilized peptide will result in a clear solution.

-

Titration (if necessary): If the peptide is not fully dissolved, add small, known increments of the solvent, repeating the dissolution steps, until a clear solution is obtained.

-

Calculation: Calculate the final concentration based on the total volume of solvent used.

Protocol 2: Assessment of Solution Stability (Freeze-Thaw)

This protocol is designed to evaluate the stability of a stock solution of this compound to repeated freeze-thaw cycles.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 40 mg/mL in DMSO).

-

Initial Activity Measurement (T0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration in a suitable assay buffer and measure its activity using a standard tryptase enzyme assay. This serves as the baseline (100% activity).

-

Freeze-Thaw Cycles: Aliquot the remaining stock solution and subject it to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature.

-

Activity Measurement Post-Cycle: After each freeze-thaw cycle (or after a set number of cycles, e.g., 1, 3, 5), take an aliquot and measure its activity in the same manner as the initial measurement.

-

Data Analysis: Compare the activity at each cycle to the initial activity to determine the percentage of activity remaining. A significant drop in activity indicates degradation of the substrate.

Role in Mast Cell Activation Signaling

This compound is a valuable tool for studying the activity of tryptase, a key mediator in the mast cell activation pathway. Mast cell degranulation is a central event in allergic and inflammatory responses.

Caption: Mast cell activation and tryptase activity measurement.

Upon activation by an allergen cross-linking IgE bound to FcεRI receptors, mast cells degranulate, releasing pre-stored mediators, including histamine and tryptase.[5] The released tryptase can then act on various targets, including other cells via Protease-Activated Receptor 2 (PAR-2), contributing to the inflammatory response.[5] The enzymatic activity of this released tryptase can be quantified by its cleavage of this compound, which results in a measurable fluorescent signal. This makes the substrate a critical reagent for studying mast cell activation and the effects of potential inhibitors.

References

- 1. This compound (Tryptase Substrate, fluorogenic) (Echelon Product Code: 871-94 1MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 2. This compound (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 3. Ac-Orn-Phe-Arg-AMC_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tribioscience.com [tribioscience.com]

In-Depth Technical Guide: The Discovery and Development of Ac-Orn-Phe-Arg-AMC, a Fluorogenic Substrate for Tryptase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-Ornithine-Phenylalanine-Arginine-7-amino-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC). It details the substrate's core application in the sensitive detection of tryptase, a key serine protease and biomarker for mast cell activation. This document covers the rationale behind the substrate's design, its mechanism of action, detailed experimental protocols for its synthesis and use in enzymatic assays, and the relevant signaling pathways. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding and application in research and drug development settings.

Introduction

Mast cell tryptase is a tetrameric serine protease and the most abundant protein component of mast cell secretory granules.[1][2] Upon mast cell activation, tryptase is released along with histamine and other inflammatory mediators, playing a significant role in allergic and inflammatory responses.[3] Consequently, the detection and quantification of tryptase activity serve as a crucial indicator of mast cell activation in various physiological and pathological processes, including anaphylaxis and mastocytosis.[4]

This compound is a synthetic peptide substrate designed for the sensitive and specific measurement of tryptase activity.[5] Its utility lies in the fluorogenic 7-amino-4-methylcoumarin (AMC) group, which is released upon enzymatic cleavage of the amide bond between arginine and AMC, yielding a quantifiable fluorescent signal.

Discovery and Rationale for Peptide Sequence

The design of a selective protease substrate hinges on understanding the target enzyme's substrate specificity, particularly the amino acid preferences at the positions flanking the scissile bond (P1, P2, P3, etc., N-terminal to the cleavage site, and P1', P2', etc., C-terminal).

-

P1 Position: Tryptase, being a trypsin-like serine protease, exhibits a strong preference for cleaving after basic amino acids at the P1 position.[1] Both Arginine (Arg) and Lysine (Lys) are readily accommodated in the S1 subsite of the enzyme's active site. The selection of Arginine for the P1 position in this substrate aligns with this well-established specificity.[1]

-

P2 and P3 Positions: The residues at the P2 and P3 positions contribute to the substrate's affinity and specificity for the target protease. While comprehensive studies detailing the absolute preference of tryptase at these positions are limited, a study analyzing a tryptase-specific phage display peptide library revealed a preference for peptides containing one or more Proline residues flanked by two positively charged residues.[6] In the case of this compound, the Phenylalanine (Phe) at P2 and Ornithine (Orn) at P3 likely contribute to favorable interactions within the tryptase active site cleft, enhancing its recognition and cleavage efficiency. Ornithine, a non-proteinogenic basic amino acid, may offer specific advantages in terms of binding or resistance to cleavage by other proteases.

The N-terminal acetylation of the peptide prevents exopeptidase degradation, ensuring that the observed fluorescence is a direct result of tryptase-mediated endopeptidic cleavage.

Mechanism of Action

The enzymatic activity of tryptase on this compound is detected through a fluorometric assay. The substrate itself is weakly fluorescent. However, upon cleavage of the Arg-AMC amide bond by tryptase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the tryptase activity.

Caption: Mechanism of this compound cleavage by tryptase.

Quantitative Data

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₂N₈O₆ |

| Molecular Weight | 634.73 g/mol |

| Excitation Wavelength (AMC) | 360-380 nm[8] |

| Emission Wavelength (AMC) | 440-460 nm[8] |

Table 2: Kinetic Parameters of Human Tryptase with Fibrinogen[7]

| Substrate Chain | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Fibrinogen α chain | 0.2 | 7 x 10⁵ |

| Fibrinogen β chain | 0.26 | 4.6 x 10⁵ |

Note: This data is for a different substrate and is provided for context regarding tryptase kinetics.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol describes a general method for the solid-phase synthesis of the acetylated tripeptide conjugated to AMC, based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Orn(Boc)-OH

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Acetic anhydride

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the arginine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Phenylalanine): Dissolve Fmoc-Phe-OH, a coupling reagent (e.g., HBTU), and an activator (e.g., HOBt) in DMF. Add DIPEA and add the mixture to the resin. Allow the reaction to proceed for 2 hours. Monitor coupling completion with a Kaiser test.[11] Wash the resin.

-

Amino Acid Coupling (Ornithine): Repeat the deprotection and coupling steps using Fmoc-Orn(Boc)-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.[12]

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf and Boc).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

AMC Conjugation: The purified Ac-Orn-Phe-Arg can be conjugated to 7-amino-4-methylcoumarin using a suitable coupling agent like EDC/NHS chemistry.

-

Final Purification: Purify the final product, this compound, by RP-HPLC and confirm its identity by mass spectrometry.

Caption: Solid-phase synthesis workflow for this compound.

Fluorometric Tryptase Activity Assay

This protocol provides a general procedure for measuring tryptase activity using this compound. Optimal conditions (e.g., enzyme and substrate concentrations) may need to be determined empirically.

Materials:

-

Human tryptase

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of the tryptase enzyme in assay buffer. Prepare a working solution of this compound in assay buffer.

-

Assay Setup: To each well of the 96-well plate, add a specific volume of the tryptase dilution. Include wells with assay buffer only as a negative control.

-

Initiate Reaction: Add the this compound working solution to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (380 nm) and emission (460 nm) wavelengths.[8]

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Plot fluorescence intensity versus time for each tryptase concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of each curve.

-

To determine Km and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.

-

Caption: Workflow for a fluorometric tryptase activity assay.

Signaling Pathway Context: Mast Cell Degranulation

The release of tryptase is a hallmark of mast cell degranulation, a process primarily initiated by the aggregation of the high-affinity IgE receptor, FcεRI.[13]

Caption: Simplified FcεRI signaling pathway leading to mast cell degranulation.

Upon binding of an allergen to IgE molecules complexed with FcεRI, the receptors cluster, leading to the activation of Src family kinases like Lyn.[14] Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI. This creates docking sites for and activates Spleen tyrosine kinase (Syk).[13] Activated Syk then phosphorylates several downstream targets, including the adaptor protein Linker for Activation of T-cells (LAT).[15] Phosphorylated LAT serves as a scaffold to recruit other signaling molecules, including Phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The combined elevation of intracellular Ca²⁺ and activation of PKC are critical for the fusion of secretory granules with the plasma membrane, resulting in the release of tryptase and other pre-formed mediators.[16]

Conclusion

This compound is a valuable tool for researchers studying mast cell biology, allergic and inflammatory diseases, and for professionals in drug development targeting tryptase. Its design is rooted in the fundamental substrate preferences of trypsin-like serine proteases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of this fluorogenic substrate in a laboratory setting. Further research to precisely quantify the kinetic parameters of this compound with various tryptase isoforms would be beneficial for the scientific community.

References

- 1. acb.org.uk [acb.org.uk]

- 2. labcorp.com [labcorp.com]

- 3. 101bio.com [101bio.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of the substrate specificity of human mast cell tryptase beta I and demonstration of its importance in bacterial infections of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human mast cell tryptase fibrinogenolysis: kinetics, anticoagulation mechanism, and cell adhesion disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. US11186608B2 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]

- 11. peptide.com [peptide.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ac-Orn-Phe-Arg-AMC for the Study of Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorogenic serine protease substrate, Acetyl-L-ornithyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC). It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this tool in the characterization and investigation of serine proteases, with a particular focus on tryptase.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of the activity of certain serine proteases. The sequence of amino acids—Ornithine, Phenylalanine, and Arginine—is specifically recognized and cleaved by target proteases. This substrate is particularly noted for its utility in assaying tryptase, a serine protease predominantly found in the secretory granules of mast cells.[1] Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The resulting fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Key Properties:

| Property | Value |

| Molecular Formula | C₃₂H₄₂N₈O₆ |

| Excitation Wavelength | 360-380 nm[1][2][3][4] |

| Emission Wavelength | 440-460 nm[1][2][3][4] |

Mechanism of Action

The utility of this compound as a fluorogenic substrate lies in the principle of fluorescence quenching and dequenching. In the intact substrate, the AMC fluorophore's fluorescence is minimal. When a target serine protease, such as tryptase, recognizes and cleaves the peptide sequence, the AMC moiety is liberated. This unquenching event leads to a significant increase in fluorescence intensity, which is directly proportional to the amount of substrate cleaved and, therefore, the activity of the enzyme.

Caption: Enzymatic cleavage of this compound by tryptase.

Quantitative Kinetic Data

The efficiency of an enzyme's catalysis on a substrate is described by the Michaelis-Menten kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). While the full text of the primary study was not available for direct citation of the kinetic parameters for this compound with gamma-tryptase, the abstract of the study by Yuan et al. (2006) indicates that two forms of recombinant γ-tryptase exhibited comparable kinetic parameters.[5] The study highlights that the substrate and inhibitor profile of γ-tryptase is distinct from that of β-tryptase.[5] For accurate quantitative analysis, it is imperative for researchers to determine these constants under their specific experimental conditions.

Table of Expected Kinetic Parameters (Hypothetical):

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| γ-Tryptase | This compound | Value | Value | Value |

| β-Tryptase | This compound | Value | Value | Value |

| Thrombin | This compound | Value | Value | Value |

| Plasmin | This compound | Value | Value | Value |

Values to be determined empirically.

Experimental Protocols

The following provides a generalized, detailed methodology for a standard serine protease activity assay using this compound. This should be optimized for the specific enzyme and experimental setup.

Materials:

-

Purified serine protease (e.g., recombinant human tryptase)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Brij-35)

-

Inhibitor (optional, for control experiments, e.g., aprotinin)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light at -20°C.

-

Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired concentrations (e.g., for a Km determination, a range of concentrations from 0.1 to 10 times the expected Km).

-

Prepare the enzyme solution by diluting the purified protease in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.

-

-

Assay Procedure:

-

To each well of the 96-well black microplate, add 50 µL of the enzyme solution.

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

-

Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

-

Convert the fluorescence units to moles of product formed using a standard curve generated with free AMC.

-

For kinetic parameter determination, plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Caption: General workflow for a serine protease assay.

Selectivity Profile

While this compound is widely used as a tryptase substrate, its selectivity against other serine proteases is a critical consideration. Trypsin-like serine proteases often exhibit some degree of promiscuity due to similarities in their substrate binding pockets, particularly the S1 pocket which accommodates the P1 arginine residue. To ensure the specificity of the assay, it is recommended to profile the activity of this compound against a panel of relevant serine proteases, such as thrombin, plasmin, and trypsin, especially when working with complex biological samples.

Table of Expected Selectivity:

| Protease | Relative Activity (%) |

| Tryptase | 100 |

| Trypsin | To be determined |

| Thrombin | To be determined |

| Plasmin | To be determined |

| Factor Xa | To be determined |

Values should be determined experimentally by comparing the initial rates of hydrolysis under identical assay conditions.

Application in Signaling Pathway Analysis

Tryptase released from mast cells can activate other cells and trigger inflammatory responses, in part through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor.[3] The enzymatic activity of tryptase is central to this signaling cascade. Therefore, this compound can be a valuable tool to study the role of tryptase activity in mast cell-mediated signaling pathways. For instance, researchers can use this substrate to screen for inhibitors of tryptase and then use those inhibitors to probe the downstream consequences of blocking tryptase-mediated PAR-2 activation. A study has shown that tryptase can induce microglia activation and the release of pro-inflammatory mediators through a PAR-2-MAPK-NF-κB signaling pathway.

Caption: Tryptase-mediated activation of PAR-2 signaling.

Conclusion

This compound is a robust and sensitive tool for the investigation of serine proteases, particularly tryptase. Its utility in quantifying enzyme activity, determining kinetic parameters, and screening for inhibitors makes it an invaluable asset in basic research and drug development. A thorough understanding of its mechanism, coupled with careful experimental design and validation of its specificity, will enable researchers to generate high-quality, reliable data in their studies of serine protease function and their roles in health and disease.

References

- 1. This compound (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. tribioscience.com [tribioscience.com]

- 4. This compound (Tryptase Substrate, fluorogenic) (Echelon Product Code: 871-94 1MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 5. Expression and characterization of recombinant gamma-tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ac-Orn-Phe-Arg-AMC Tryptase Activity Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase is a serine protease that serves as a primary marker for mast cell activation, playing a crucial role in allergic and inflammatory responses. The quantification of tryptase activity is essential for studying mast cell biology and for the development of therapeutic inhibitors. This application note provides a detailed protocol for a sensitive and continuous fluorogenic assay to determine tryptase activity using the substrate Acetyl-L-ornithyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC).

The assay is based on the enzymatic cleavage of the peptide substrate by tryptase, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of AMC liberation, measured by its fluorescence emission, is directly proportional to the tryptase activity. This protocol is suitable for purified enzyme preparations and can be adapted for inhibitor screening and kinetic analysis.

Principle of the Assay

Tryptase cleaves the Arg-AMC bond in the this compound substrate. Upon cleavage, the AMC moiety is released from the quenching effects of the peptide, resulting in a significant increase in fluorescence. The fluorescence intensity is monitored over time at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Data Presentation

Table 1: Summary of Quantitative Data

| Parameter | Value | Notes |

| Reagents | ||

| This compound Stock | 10 mM in DMSO | Store at -20°C, protected from light. |

| Recombinant Human Tryptase Stock | 1 µg/µL in sterile water | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |

| AMC Standard Stock | 1 mM in DMSO | Store at -20°C, protected from light. |

| Leupeptin (Inhibitor) Stock | 10 mM in sterile water | Store at -20°C. |

| Benzamidine (Inhibitor) Stock | 1 M in sterile water | Store at room temperature. |

| Assay Conditions | ||

| Final Substrate Concentration (Standard Assay) | 100 µM | |

| Final Substrate Concentration (Kinetic Assay) | 10 - 500 µM (serial dilution) | |

| Final Enzyme Concentration | 10-100 ng/well | Optimal concentration should be determined empirically. |

| Final Inhibitor Concentration (Controls) | Leupeptin: 10 µM, Benzamidine: 1 mM | |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Brij-35 | |

| Total Assay Volume | 100 µL | |

| Incubation Temperature | 37°C | |

| Incubation Time | 30-60 minutes (kinetic reading) | |

| Instrumentation Settings | ||

| Instrument | Fluorescence plate reader | |

| Plate Type | Black, flat-bottom 96-well plate | |

| Excitation Wavelength | 380 nm | [1][2] |

| Emission Wavelength | 460 nm | [1][2] |

| Read Mode | Kinetic | |

| Reading Interval | 1 minute |

Experimental Protocols

Reagent Preparation

1.1. Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Brij-35):

-

Dissolve Tris base and NaCl in deionized water.

-

Adjust the pH to 7.5 with HCl.

-

Add Brij-35 and mix gently until dissolved.

-

Store at 4°C.

1.2. This compound Substrate Stock Solution (10 mM):

-

Dissolve the lyophilized substrate in DMSO to a final concentration of 10 mM.

-

Aliquot and store at -20°C, protected from light.

1.3. Recombinant Human Tryptase Working Solution:

-

Thaw the enzyme stock solution on ice.

-

Dilute the enzyme to the desired final concentration in cold Assay Buffer immediately before use.

1.4. AMC Standard Stock Solution (1 mM):

-

Dissolve AMC powder in DMSO to a final concentration of 1 mM.

-

Aliquot and store at -20°C, protected from light.

1.5. Inhibitor Stock Solutions:

-

Prepare stock solutions of leupeptin (10 mM in water) and benzamidine (1 M in water).

AMC Standard Curve

To quantify the amount of AMC produced in the enzymatic reaction, a standard curve is essential.

-

Prepare a serial dilution of the 1 mM AMC stock solution in Assay Buffer to obtain standards ranging from 0 to 50 µM.

-

Add 100 µL of each standard dilution to a well of a black 96-well plate.

-

Include a blank control containing 100 µL of Assay Buffer.

-

Measure the fluorescence at Ex/Em = 380/460 nm.

-

Plot the fluorescence intensity against the AMC concentration to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence change in the enzyme assay to the rate of product formation (µmol/min).

Tryptase Activity Assay Protocol (96-well plate format)

-

Prepare the plate: Add the following reagents to each well of a black 96-well plate:

-

Test Wells:

-

50 µL of Assay Buffer

-

10 µL of diluted Tryptase

-

-

Inhibitor Control Wells:

-

40 µL of Assay Buffer

-

10 µL of inhibitor solution (e.g., 100 µM leupeptin for a 10 µM final concentration)

-

10 µL of diluted Tryptase

-

-

Substrate Blank (No Enzyme Control):

-

60 µL of Assay Buffer

-

-

Enzyme Blank (No Substrate Control):

-

90 µL of Assay Buffer

-

10 µL of diluted Tryptase

-

-

-

Pre-incubation: If using inhibitors, pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction: Add 40 µL of a 250 µM working solution of the this compound substrate (prepared by diluting the 10 mM stock in Assay Buffer) to the test and inhibitor control wells to achieve a final concentration of 100 µM. For the substrate blank, add the substrate. For the enzyme blank, add 10 µL of Assay Buffer.

-

Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes with readings taken every minute at Ex/Em = 380/460 nm.

Protocol for Determining Km and Vmax

-

Prepare substrate dilutions: Prepare a serial dilution of the this compound substrate in Assay Buffer to achieve final concentrations ranging from approximately 0.1 x Km to 10 x Km. A suggested range to start with is 10 µM to 500 µM.

-

Set up the assay: In a 96-well plate, for each substrate concentration, set up a reaction as described in the standard assay protocol, with a fixed, low concentration of tryptase.

-

Measure initial velocities: Measure the fluorescence kinetically as described above.

-

Data analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence rate (RFU/min) to the rate of product formation (µmol/min) using the slope from the AMC standard curve.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

-

Mandatory Visualizations

Caption: Enzymatic reaction of tryptase with its fluorogenic substrate.

References

Application Notes and Protocols for Ac-Orn-Phe-Arg-AMC in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Orn-Phe-Arg-AMC is a fluorogenic peptide substrate for tryptase, a serine protease predominantly found in the granules of mast cells.[1][2] Upon cleavage by tryptase at the arginine-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The fluorescence intensity is directly proportional to the tryptase activity and can be monitored kinetically. This assay is well-suited for a 96-well plate format, enabling high-throughput screening of tryptase inhibitors and characterization of enzyme kinetics. The released AMC is detected by fluorescence with excitation at 360-380 nm and emission at 440-460 nm.[1][3][4]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by tryptase. The substrate itself is weakly fluorescent, but the cleavage product, AMC, is highly fluorescent. The rate of AMC release is a direct measure of the tryptase enzymatic activity.

Caption: Enzymatic cleavage of this compound by tryptase.

Materials and Reagents

| Reagent/Material | Recommended Supplier |

| This compound | Echelon Biosciences, Sigma-Aldrich, MedchemExpress |

| Recombinant Human Tryptase | R&D Systems, Abcam |

| Black, clear-bottom 96-well plates | Corning, Greiner Bio-One |

| Tris-HCl | Sigma-Aldrich |

| NaCl | Sigma-Aldrich |

| CaCl2 | Sigma-Aldrich |

| DMSO (Anhydrous) | Sigma-Aldrich |

| Fluorescence Plate Reader | Molecular Devices, BioTek, BMG Labtech |

Experimental Protocols

A. Reagent Preparation

1. Assay Buffer:

-

50 mM Tris-HCl, pH 8.0

-

100 mM NaCl

-

Optional: 0-5 mM CaCl₂

-

Optional: 0.01% Tween-20

2. This compound Stock Solution:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Store in aliquots at -20°C, protected from light.

3. Tryptase Stock Solution:

-

Reconstitute recombinant human tryptase in the recommended buffer (e.g., sterile PBS or Tris-based buffer) to a stock concentration of 1 mg/mL.

-

Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

4. AMC Standard Stock Solution:

-

Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a stock concentration of 1 mM.

-

Store in aliquots at -20°C, protected from light.

B. Protocol for Tryptase Activity Assay

This protocol is designed for a total reaction volume of 100 µL per well in a 96-well plate.

1. Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. For a standard assay, a final concentration of 10-50 µM is recommended.

-

Enzyme Working Solution: Dilute the tryptase stock solution in Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course. A starting concentration of 10-100 ng/mL can be tested.

2. Assay Procedure:

Caption: Workflow for the tryptase activity assay.

3. Plate Layout:

| Well Type | Description |

| Blank | 100 µL Assay Buffer |

| Substrate Control | 50 µL Substrate Working Solution + 50 µL Assay Buffer |

| Enzyme Control | 50 µL Assay Buffer + 50 µL Enzyme Working Solution |

| Test Wells | 50 µL Substrate Working Solution + 50 µL Enzyme Working Solution |

C. Protocol for Tryptase Inhibitor Screening

This protocol is for screening potential tryptase inhibitors and determining their IC₅₀ values.

1. Prepare Working Solutions:

-

Inhibitor Stock Solutions: Dissolve inhibitors in 100% DMSO at a high concentration (e.g., 10 mM).

-

Serial Dilutions of Inhibitors: Prepare a serial dilution of each inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

2. Assay Procedure:

References

- 1. 101bio.com [101bio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 4. This compound (Tryptase Substrate, fluorogenic) (Echelon Product Code: 871-94 1MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

Application Notes and Protocols for Measuring Mast Cell Degranulation using Ac-Orn-Phe-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Ac-Orn-Phe-Arg-AMC for the sensitive measurement of mast cell degranulation. Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a specific marker for mast cell activation.[1][2] Upon degranulation, tryptase is released into the extracellular environment. The substrate this compound is specifically cleaved by tryptase, liberating the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[2] The resulting fluorescence can be quantified to determine tryptase activity, which directly correlates with the extent of mast cell degranulation.

This method offers a reliable and high-throughput-compatible alternative to traditional histamine release assays for studying mast cell biology, screening for modulators of mast cell activation, and investigating the mechanisms of allergic and inflammatory diseases.

I. Principle of the Assay

The assay is based on the enzymatic activity of tryptase released from degranulating mast cells. The synthetic peptide substrate, this compound, is designed to be specifically recognized and cleaved by tryptase. In its intact form, the AMC fluorophore is quenched. Upon cleavage by tryptase, AMC is released, leading to a significant increase in fluorescence intensity. The fluorescence can be measured using a fluorometer with excitation at approximately 360-380 nm and emission at 440-460 nm.[2] The rate of AMC production is directly proportional to the tryptase activity in the sample.

II. Signaling Pathway for Mast Cell Degranulation

Mast cell degranulation is a complex process initiated by various stimuli, most notably through the aggregation of the high-affinity IgE receptor, FcεRI. The binding of multivalent antigens to IgE molecules bound to FcεRI on the mast cell surface triggers a signaling cascade that culminates in the fusion of intracellular granules with the plasma membrane and the release of their contents, including tryptase.

III. Experimental Protocols

This section provides detailed protocols for inducing mast cell degranulation and measuring the released tryptase using this compound.

A. Reagents and Materials

| Reagent/Material | Recommended Concentration/Specifications |

| Mast Cells | e.g., RBL-2H3, bone marrow-derived mast cells (BMMCs), or primary human mast cells |

| Cell Culture Medium | As required for the specific mast cell type |

| Tyrode's Buffer (or similar physiological buffer) | For cell washing and incubations |

| Mast Cell Degranulation Inducers | IgE/Antigen, Compound 48/80, or Calcium Ionophore (e.g., A23187) |

| This compound Substrate | Stock solution in DMSO (e.g., 10 mM), working solution in assay buffer |

| Tryptase Assay Buffer | e.g., 50 mM Tris-HCl, pH 7.6, containing 100 mM NaCl |

| Purified Tryptase | For generating a standard curve (optional, but recommended) |

| AMC (7-amino-4-methylcoumarin) | For generating a standard curve |

| 96-well black, clear-bottom microplates | For fluorescence measurements |

| Fluorometer | Capable of excitation at 360-380 nm and emission at 440-460 nm |

B. Mast Cell Degranulation Protocols

1. IgE-Mediated Degranulation

This protocol is for inducing degranulation through the cross-linking of FcεRI receptors.

-

Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 to 2 x 10^5 cells/well) and allow them to adhere overnight.

-

Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.1-1 µg/mL) in cell culture medium for 12-24 hours.

-

Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.

-

Stimulation: Add the antigen (e.g., DNP-BSA at 10-100 ng/mL) or the test compound diluted in Tyrode's buffer to the wells. Include appropriate controls (untreated cells for spontaneous release and cells lysed with 0.1% Triton X-100 for maximum release).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for the tryptase activity assay.

2. Non-IgE-Mediated Degranulation

This protocol uses chemical inducers to bypass the IgE-receptor pathway.

-

Cell Seeding: Seed mast cells as described above.

-

Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

-

Stimulation: Add the degranulating agent (e.g., Compound 48/80 at 1-10 µg/mL or Calcium Ionophore A23187 at 0.1-1 µM) or the test compound diluted in Tyrode's buffer. Include appropriate controls.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant as described above.

C. Tryptase Activity Assay Protocol

-

Prepare AMC Standard Curve: Prepare a series of dilutions of AMC in the tryptase assay buffer (e.g., 0-50 µM). Add these to separate wells of the 96-well black plate.

-

Prepare Substrate Working Solution: Dilute the this compound stock solution in the tryptase assay buffer to the desired final concentration (e.g., 10-100 µM).

-

Assay Reaction: In a new 96-well black plate, add a portion of the collected cell supernatant (e.g., 50 µL) to each well.

-

Initiate Reaction: Add the this compound working solution (e.g., 50 µL) to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes. The incubation time may need to be optimized based on the cell type and the extent of degranulation.

-

Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 360-380/440-460 nm using a microplate fluorometer.

IV. Data Presentation and Analysis

A. Quantitative Data Summary

The following table provides a summary of typical concentrations and parameters for the mast cell degranulation assay.

| Parameter | Recommended Range | Notes |

| Cell Seeding Density | 5 x 10^4 - 2 x 10^5 cells/well | Optimize for cell type. |

| IgE Sensitization | 0.1 - 1 µg/mL | For IgE-mediated degranulation. |

| Antigen (DNP-BSA) | 10 - 100 ng/mL | For IgE-mediated degranulation. |

| Compound 48/80 | 1 - 10 µg/mL | For non-IgE-mediated degranulation. |

| Calcium Ionophore A23187 | 0.1 - 1 µM | For non-IgE-mediated degranulation. |

| This compound | 10 - 100 µM | Substrate concentration for the tryptase assay. |

| Incubation Time (Degranulation) | 30 - 60 minutes | At 37°C. |

| Incubation Time (Tryptase Assay) | 30 - 60 minutes | At 37°C, protected from light. |

| Fluorescence Wavelengths | Ex: 360-380 nm, Em: 440-460 nm | For AMC detection. |

B. Calculation of Percent Degranulation

The percentage of degranulation can be calculated using the following formula:

% Degranulation = [(Fluorescence_sample - Fluorescence_spontaneous) / (Fluorescence_maximum - Fluorescence_spontaneous)] x 100

Where:

-

Fluorescence_sample: Fluorescence from cells treated with the stimulus.

-

Fluorescence_spontaneous: Fluorescence from untreated cells (spontaneous release).

-

Fluorescence_maximum: Fluorescence from cells lysed with a detergent like Triton X-100 (total tryptase release).

V. Experimental Workflow and Logic